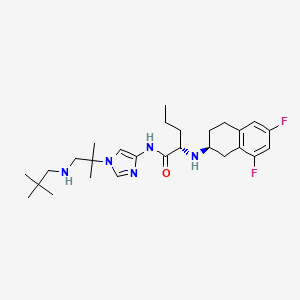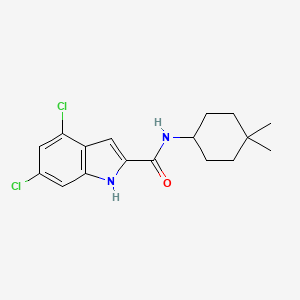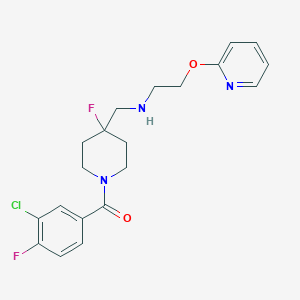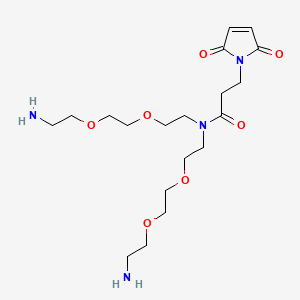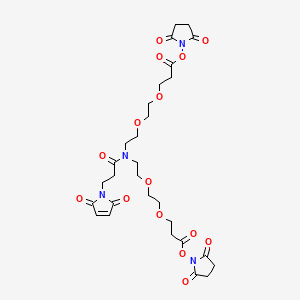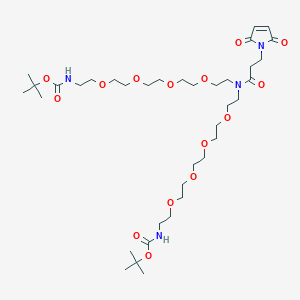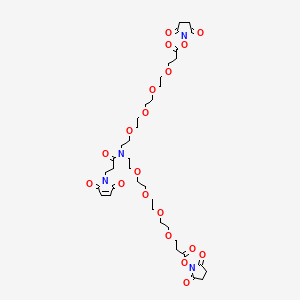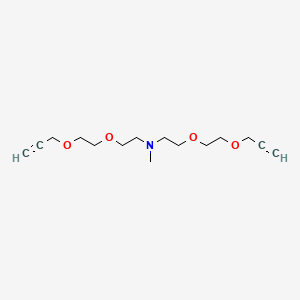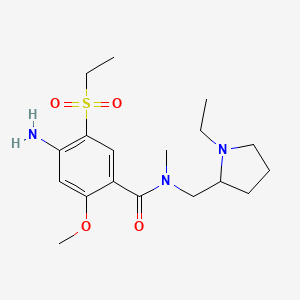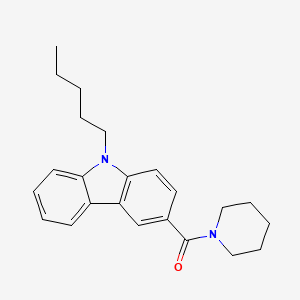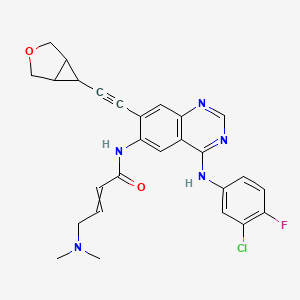
NT113
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NT113 is a novel compound known for its potent inhibitory effects on the ERBB family of receptor tyrosine kinases. This compound has shown significant promise in preclinical studies, particularly in the treatment of glioblastoma, a highly aggressive form of brain cancer. This compound is characterized by its high brain penetrance, making it an effective candidate for targeting brain tumors .
Preparation Methods
The synthesis of NT113 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to form the basic skeleton of the compound.
Functional Group Introduction: Various functional groups are introduced through a series of reactions, including halogenation, alkylation, and acylation.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and efficacy
Chemical Reactions Analysis
NT113 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially enhancing its activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound to introduce different functional groups.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions are commonly used. .
Scientific Research Applications
NT113 has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the effects of ERBB inhibition on various cellular processes.
Biology: In biological research, this compound is used to investigate the role of ERBB signaling in cell growth, proliferation, and differentiation.
Medicine: In medical research, this compound is being explored as a potential therapeutic agent for the treatment of glioblastoma and other cancers that involve aberrant ERBB signaling.
Industry: In the pharmaceutical industry, this compound is being developed as a drug candidate for clinical trials, with the aim of providing a new treatment option for patients with brain tumors .
Mechanism of Action
NT113 exerts its effects by inhibiting the activity of the ERBB family of receptor tyrosine kinases. These receptors play a crucial role in the transduction of signals across the cell membrane, leading to various cellular responses such as growth, proliferation, and differentiation. This compound binds to the ATP-binding site of these receptors, preventing their activation and subsequent signaling. This inhibition leads to reduced tumor growth and increased apoptosis in cancer cells .
Comparison with Similar Compounds
NT113 is unique in its high brain penetrance and potent inhibitory effects on the ERBB family of receptors. Similar compounds include:
Erlotinib: Another ERBB inhibitor, but with lower brain penetrance compared to this compound.
Lapatinib: Also an ERBB inhibitor, but this compound has shown superior efficacy in preclinical studies.
Afatinib: Similar to this compound in its mechanism of action, but this compound has demonstrated better brain tissue partitioning
This compound stands out due to its ability to effectively target brain tumors, making it a promising candidate for further clinical development.
Properties
CAS No. |
1398833-56-1 |
|---|---|
Molecular Formula |
C27H25ClFN5O2 |
Molecular Weight |
505.9784 |
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-[2-(3-oxabicyclo[3.1.0]hexan-6-yl)ethynyl]quinazolin-6-yl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C27H25ClFN5O2/c1-34(2)9-3-4-26(35)33-24-12-19-25(10-16(24)5-7-18-20-13-36-14-21(18)20)30-15-31-27(19)32-17-6-8-23(29)22(28)11-17/h3-4,6,8,10-12,15,18,20-21H,9,13-14H2,1-2H3,(H,33,35)(H,30,31,32) |
InChI Key |
NQSNDWQDQPMUOC-JTOSHVFGSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC2=C(C=C1C#CC3C4C3COC4)N=CN=C2NC5=CC(=C(C=C5)F)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NT113; NT-113; NT 113. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


